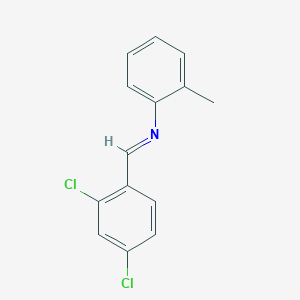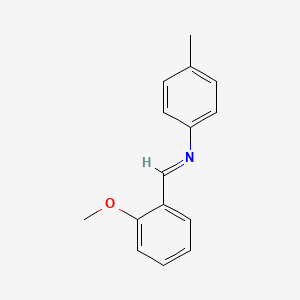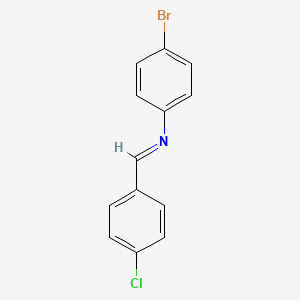
p-Chlorobenzylidene-(4-bromophenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chlorobenzylidene-(4-bromophenyl)-amine: is an organic compound with the molecular formula C13H9BrClN It is a derivative of benzylideneaniline, where the benzylidene group is substituted with a chlorine atom at the para position and the aniline group is substituted with a bromine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzylidene-(4-bromophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: p-Chlorobenzylidene-(4-bromophenyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of p-chlorobenzylamine-(4-bromophenyl).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of p-chlorobenzylamine-(4-bromophenyl).
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
p-Chlorobenzylidene-(4-bromophenyl)-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research on this compound includes its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a valuable compound for medicinal chemistry.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of p-Chlorobenzylidene-(4-bromophenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can result in the modulation of cellular processes and the exertion of biological effects.
Comparación Con Compuestos Similares
- p-Chlorobenzylidene-(4-fluorophenyl)-amine
- p-Chlorobenzylidene-(4-methylphenyl)-amine
- p-Chlorobenzylidene-(4-nitrophenyl)-amine
Comparison: p-Chlorobenzylidene-(4-bromophenyl)-amine is unique due to the presence of both chlorine and bromine substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., fluorine, methyl, nitro), the bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions. This can result in distinct chemical and biological properties, making this compound a valuable compound for various research applications.
Propiedades
Número CAS |
15486-65-4 |
|---|---|
Fórmula molecular |
C13H9BrClN |
Peso molecular |
294.57 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9BrClN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-9H |
Clave InChI |
TXWQGAMPPNBAPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)

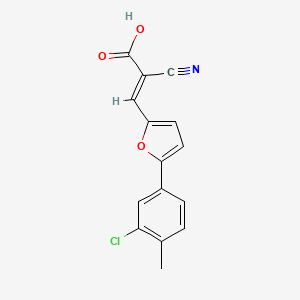
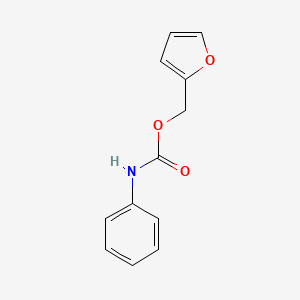
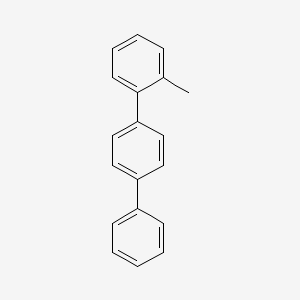
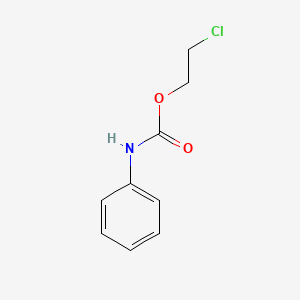
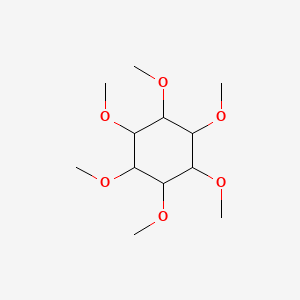
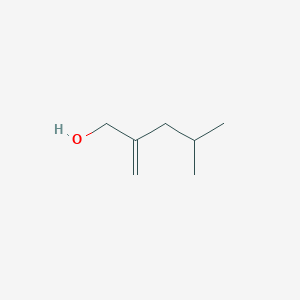


![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
